molecular formula C20H30N2O4 B13921634 Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate

Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate

Cat. No.: B13921634
M. Wt: 362.5 g/mol
InChI Key: IKGOFYNRXGSYMA-ODIFPOPNSA-N
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Description

Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate (CAS 503167-62-2) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl ester at the 3-position, and an (R)-configured 1-phenylethylamino substituent at the 4-position. This molecule is a key intermediate in medicinal chemistry, particularly in the synthesis of chiral amines and peptidomimetics. Its stereochemical complexity and functional groups make it valuable for asymmetric synthesis and drug discovery . Synonyms include 4-(1-phenyl-ethylamino)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester and MFCD31758405, reflecting its structural diversity in commercial and research applications .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-[[(1R)-1-phenylethyl]amino]piperidine-1,3-dicarboxylate

InChI

InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3/t14-,16?,17?/m1/s1

InChI Key

IKGOFYNRXGSYMA-ODIFPOPNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Method Description Key Reagents Yield Notes
Method 1 Boc protection of piperidine-4-carboxylic acid methyl ester using Boc anhydride in presence of triethylamine in dichloromethane Piperidine-4-carboxylic acid methyl ester, Boc anhydride, Et3N, DCM 99% Reaction at 0°C to room temp, purified by silica gel chromatography
Method 2 Methylation of N-Boc-piperidine-4-carboxylic acid using iodomethane and potassium carbonate in DMF N-Boc-piperidine-4-carboxylic acid, iodomethane, K2CO3, DMF High yield (not specified) Room temperature, followed by aqueous workup and chromatography
Method 3 Esterification using trimethylsilyl diazomethane in acetonitrile/methanol at 0°C N-Boc-piperidine-4-carboxylic acid, TMS diazomethane 90% Mild conditions, followed by chromatographic purification

Physicochemical Properties

  • Melting point: 33.0–37.0 °C
  • Predicted boiling point: ~307 °C
  • Density: ~1.09 g/cm³

These properties confirm the compound's stability and suitability for further synthetic transformations.

Introduction of the (R)-1-Phenylethylamino Group

The chiral amine substituent is introduced typically via reductive amination or nucleophilic substitution on the piperidine ring.

Reductive Amination Approach

  • Starting from N-Boc-4-aminopiperidine derivatives, the (R)-1-phenylethylamine is coupled through reductive amination.
  • Catalysts such as 5% Pd/C under hydrogen atmosphere are employed to reduce imine intermediates formed between the piperidine ketone and the chiral amine.
  • Conditions typically involve hydrogen pressure of 0.8–1.0 MPa, temperatures around 60–80 °C, and reaction times of 4–8 hours.
  • Yields range from 88% to 91%, with high purity confirmed by GC and melting point analysis.

Example from Patent CN107805218B

Step Description Reagents & Conditions Yield & Purity Notes
1 Formation of N-Boc-4-aminopiperidine N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, tert-butyl carbamate, methanol/toluene, reflux and distillation 81% yield, mp 161.3–163.3 °C Intermediate for amination
2 Catalytic hydrogenation and amination Product from step 1, methanol, 5–10% Pd/C, H2 (0.8–1.0 MPa), 60–80 °C, 4–8 h 88.7–90.7% yield, GC purity ~99% Final 4-Boc-aminopiperidine product

This method ensures selective formation of the Boc-protected amino piperidine core ready for further derivatization.

Coupling with (R)-1-Phenylethylamine

After obtaining the Boc-protected 4-aminopiperidine methyl ester, the (R)-1-phenylethylamine group is introduced via nucleophilic substitution or amide bond formation:

  • The amino group of (R)-1-phenylethylamine reacts with the activated ester or halide derivatives of the piperidine carboxylate.
  • The reaction is typically conducted under mild conditions to preserve stereochemistry.
  • Protection of the piperidine nitrogen with Boc group prevents side reactions.
  • Purification is achieved by recrystallization or chromatography.

Although specific detailed protocols for this coupling are less frequently reported, the general approach is consistent with standard amide or amine substitution chemistry in medicinal chemistry.

Advanced Synthetic Approaches and Characterization

Recent research expands on the synthesis of related N-Boc-piperidinyl derivatives with chiral amines:

  • Use of β-keto esters and β-enamino diketone intermediates derived from N-Boc-piperidine carboxylic acids enables regioselective functionalization.
  • Meldrum’s acid mediated coupling followed by methanolysis and treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) allows access to reactive intermediates for further amination.
  • These methods provide novel heterocyclic amino acid-like building blocks with high stereochemical control.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents & Conditions Yield (%) Purity & Characterization Reference
Boc protection of piperidine-4-carboxylic acid methyl ester N-Boc-piperidine-4-carboxylic acid methyl ester Boc anhydride, Et3N, DCM, 0°C to RT, 16 h 99 Purified by silica gel chromatography; mp 33–37 °C
Catalytic hydrogenation of N-benzyl-4-piperidone derivative 4-Boc-aminopiperidine 5–10% Pd/C, H2 (0.8–1.0 MPa), MeOH, 60–80 °C, 4–8 h 88.7–90.7 GC purity ~99%; mp 161–163 °C
Coupling with (R)-1-phenylethylamine Methyl 1-(tert-butoxycarbonyl)-4-[(R)-1-phenylethyl]amino]piperidine-3-carboxylate Nucleophilic substitution or reductive amination, mild conditions Not explicitly reported Purified by recrystallization or chromatography Inferred from synthetic logic

Experimental Precautions

  • Protective equipment (gloves, goggles, lab coat) is mandatory due to the use of potentially toxic reagents.
  • Reactions involving hydrogenation require proper ventilation and explosion-proof equipment.
  • Waste disposal must follow environmental regulations to avoid contamination.
  • Use of inert atmosphere (nitrogen) is advised for sensitive steps to prevent oxidation or moisture interference.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of fine chemicals and as a building block for various materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The phenylethylamine moiety can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Piperidine Derivatives

Boc-protected piperidines are widely used as intermediates due to their stability and ease of deprotection. Key analogs include:

Compound Name CAS Number Substituents Key Differences
1-Boc-4-(Aminomethyl)piperidine 236406-22-7 Aminomethyl at 4-position Lacks ester and phenylethyl groups
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate 138022-02-3 Methylamino-methyl at 4-position Simpler alkyl substituent
(R)-1-Boc-3-(Aminomethyl)piperidine 140645-23-4 Aminomethyl at 3-position (R-configuration) Positional isomer of the target compound

These compounds share the Boc group but differ in substituent positions and functional groups, influencing their reactivity and applications. For instance, the absence of the methyl ester and phenylethylamino group in 1-Boc-4-(Aminomethyl)piperidine limits its utility in chiral synthesis compared to the target compound .

Piperidine Carboxylate Esters

Methyl and ethyl piperidine carboxylates are common building blocks. Examples include:

Compound Name CAS Number Substituents Synthesis Yield
Methyl piperidine-3-carboxylate HCl N/A Methyl ester at 3-position Not reported
Methyl piperidine-4-carboxylate HCl N/A Methyl ester at 4-position Not reported
Compound 26 () N/A Ethyl ester at 3-position 84%

The target compound’s 3-carboxylate ester aligns with methyl piperidine-3-carboxylate HCl (), but the latter lacks the Boc and phenylethylamino groups, simplifying its synthesis.

Piperidine-Benzamide Derivatives

Piperidine-linked benzamides are explored for therapeutic applications. Unlike the target compound, PAB features a benzamide group and iodine substituent, enabling radiopharmaceutical use. The target compound’s Boc and ester groups may limit its receptor affinity but enhance its versatility as a synthetic intermediate.

Piperidines with Heterocyclic Substituents

Compounds like 1-({5-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine-3-carboxylate (Compound 26, ) incorporate fused heterocycles, increasing molecular complexity. While the target compound focuses on chiral amine synthesis, such derivatives are tailored for kinase inhibition or anticancer activity, highlighting divergent applications .

Structural and Functional Analysis

Impact of Substituents

  • Boc Group: Enhances solubility and protects the amine during synthesis, a feature shared with analogs like 1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine (CAS 634465-43-3) .
  • Phenylethylamino Group: Introduces chirality and lipophilicity, contrasting with simpler alkylamino groups in tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate .
  • Methyl Ester: Facilitates hydrolysis to carboxylic acids, a trait common to piperidine carboxylates but absent in non-esterified analogs .

Biological Activity

Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
CAS Number1398504-06-7

The structure features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group, which is known to influence the compound's pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperidine moiety suggests potential activity on neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.

1. Antagonistic Properties

The compound has been noted for its antagonistic effects on certain receptor types. For instance, related compounds have shown efficacy as antagonists for Toll-like receptors (TLR7/8), which are crucial in immune response modulation . This suggests that this compound could exhibit similar properties, potentially influencing inflammatory pathways.

2. Cognitive Enhancement

A study highlighted the design of muscarinic M1 receptor agonists aimed at alleviating cognitive deficits. While specific data on this compound is limited, the structural analogs have demonstrated significant binding affinity and agonistic activity towards muscarinic receptors, which are implicated in memory and learning processes .

Case Study: Synthesis and Characterization

In a study focusing on novel piperidine derivatives, researchers synthesized several methyl piperidine carboxylates, including derivatives structurally related to this compound. These compounds were characterized using NMR spectroscopy and mass spectrometry, revealing their potential as building blocks for further drug development .

In Vitro Activity Assessment

In vitro assays have been conducted to evaluate the antiproliferative effects of related compounds on various cancer cell lines. Compounds exhibiting structural similarities demonstrated significant inhibition of cell proliferation in HeLa and HCT116 cell lines, suggesting that this compound may also possess anticancer properties .

Q & A

Basic Questions

Q. What are the recommended storage conditions to ensure the stability of Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment. Avoid exposure to strong oxidizing agents, as incompatibility may lead to decomposition . Stability is maintained under these conditions for at least 12 months when moisture and light are minimized.

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–40%) is recommended for purification. For crystalline derivatives, recrystallization from ethanol or dichloromethane/hexane mixtures can enhance purity . Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) to isolate the target compound.

Q. What safety precautions are critical during handling?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Q. How can solubility be optimized for in vitro assays?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or THF. Pre-dissolve in DMSO (10–50 mM stock) and dilute with aqueous buffers (≤1% DMSO final concentration) to avoid precipitation .

Advanced Research Questions

Q. How is the stereochemical integrity of the (R)-1-phenylethylamino group validated?

  • Methodological Answer : Employ chiral HPLC (Chiralpak IA or IB column) with a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min. Compare retention times with enantiomeric standards. Alternatively, use 1H^{1}\text{H}-NMR with a chiral shift reagent (e.g., Eu(hfc)3_3) to resolve diastereomeric splitting .

Q. What analytical strategies detect trace impurities or byproducts?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column (ACN/0.1% formic acid gradient) identifies impurities via exact mass (<2 ppm error). Quantify major byproducts (e.g., de-Boc derivatives) using 13C^{13}\text{C}-NMR integration or UPLC-PDA at 254 nm .

Q. How does the Boc group influence reactivity in downstream reactions?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, enabling selective functionalization at the 3-carboxylate or 4-amine positions. Deprotection with TFA/DCM (1:4 v/v, 2 h) regenerates the free amine for further coupling (e.g., amidation, reductive alkylation) .

Q. What strategies minimize racemization during chiral synthesis?

  • Methodological Answer : Use low temperatures (0–5°C) during nucleophilic substitution steps involving the (R)-1-phenylethylamine moiety. Opt for non-polar solvents (e.g., toluene) and avoid prolonged heating. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at critical stages .

Q. How is stability under reflux conditions assessed for reaction optimization?

  • Methodological Answer : Perform accelerated degradation studies by heating the compound in THF/water (9:1) at 60°C for 24 h. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., Boc cleavage, ester hydrolysis). Adjust reaction pH (<7) to suppress base-catalyzed decomposition .

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